4-hydroxy-3-(trifluoromethyl)benzoic Acid
Description
Significance of Trifluoromethylation in Aromatic Systems for Modulating Molecular Properties
The trifluoromethyl group is a unique substituent that exerts profound effects on the physicochemical and biological properties of aromatic compounds. mdpi.comtcichemicals.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly alters the electronic landscape of the benzene (B151609) ring. tcichemicals.comvaia.com This electronic perturbation can influence a molecule's acidity, basicity, and reactivity. For instance, trifluoromethyl-substituted compounds are often strong acids. wikipedia.orgorientjchem.org
Beyond its electronic effects, the trifluoromethyl group is also highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes. mdpi.comnih.gov This increased lipophilicity, coupled with the metabolic stability conferred by the strong carbon-fluorine bonds, makes trifluoromethylation a valuable strategy in drug design for improving pharmacokinetic profiles. mdpi.comnih.gov The steric bulk of the trifluoromethyl group, which is comparable in size to an isopropyl group, can also play a crucial role in dictating a molecule's conformation and its interaction with biological targets. nih.gov
The introduction of the -CF3 group can also protect adjacent methyl groups from metabolic oxidation, a common pathway for drug metabolism. wikipedia.org This combination of electronic modification, increased lipophilicity and metabolic stability, and steric influence has led to the widespread use of trifluoromethylated compounds in pharmaceuticals, including well-known drugs like fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex). wikipedia.org
Contextualization of 4-Hydroxy-3-(trifluoromethyl)benzoic Acid within the Class of Hydroxybenzoic Acids
This compound belongs to the broader class of hydroxybenzoic acids, which are aromatic carboxylic acids containing a hydroxyl group. The parent compound, 4-hydroxybenzoic acid, and its derivatives are known to exhibit a range of pharmacological activities. nih.gov The introduction of a trifluoromethyl group at the 3-position of 4-hydroxybenzoic acid creates a molecule with a unique set of properties.
Overview of Research Trajectories for Related Fluorinated Aromatic Carboxylic Acids
Research into fluorinated aromatic carboxylic acids is a vibrant and expanding field. hokudai.ac.jp A significant area of focus is the development of new and efficient methods for their synthesis. hokudai.ac.jpresearch-in-germany.org This includes direct fluorination and trifluoromethylation reactions, which aim to introduce fluorine or trifluoromethyl groups into readily available aromatic carboxylic acid precursors. chemrevlett.comwechemglobal.com
Another major research trajectory involves the exploration of the applications of these compounds. In medicinal chemistry, fluorinated aromatic carboxylic acids are being investigated as potential therapeutic agents and as key intermediates in the synthesis of complex drug molecules. bohrium.com Their unique properties are being harnessed to design molecules with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov
In materials science, the incorporation of fluorinated aromatic carboxylic acids into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. tcichemicals.com Furthermore, fluorinated benzoic acids are utilized as chemical tracers in various industrial applications, including in oilfield and geothermal systems, due to their stability and low detection limits. wiley.com The ongoing exploration of the synthesis and application of these compounds promises to yield further innovations across various scientific disciplines.
Physicochemical Properties of this compound
The distinct arrangement of the hydroxyl, carboxylic acid, and trifluoromethyl groups on the benzene ring of this compound imparts a specific set of physicochemical properties that are crucial for its behavior and applications.
| Property | Value |
| Molecular Formula | C8H5F3O3 |
| Molecular Weight | 206.12 g/mol |
| Melting Point | 147 °C |
| Physical Form | Solid |
| CAS Number | 220239-68-9 |
Data sourced from Biosynth biosynth.com and Sigma-Aldrich sigmaaldrich.com
The presence of the trifluoromethyl group significantly influences the acidity of the molecule. As a potent electron-withdrawing group, it increases the acidity of the carboxylic acid and the phenolic hydroxyl group compared to the non-fluorinated parent compound, 4-hydroxybenzoic acid.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in various areas of research and development, particularly in the fields of medicinal chemistry and materials science.
In Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. Its trifluoromethyl group can enhance metabolic stability and cell permeability, while the hydroxyl and carboxylic acid moieties provide points for further chemical modification and interaction with biological targets.
For instance, it has been used as a ligand in the study of inflammatory response receptor complexes. biosynth.com Research has indicated that it can inhibit the production of pro-inflammatory cytokines and suppress the generation of reactive oxygen species, suggesting its potential as a scaffold for the development of anti-inflammatory drugs. biosynth.com
In Materials Science
The properties of this compound also lend themselves to applications in materials science. The presence of the fluorine-rich trifluoromethyl group can impart hydrophobicity and thermal stability to polymers and other materials when this compound is used as a monomer or a modifying agent. The aromatic core and the functional groups also allow for its incorporation into liquid crystal and other ordered material structures.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRVZQEDJVWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944627 | |
| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220239-68-9 | |
| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxy 3 Trifluoromethyl Benzoic Acid
Direct Synthesis Approaches and Reaction Pathway Elucidation
Direct synthetic methods aim to introduce the required functional groups onto a readily available starting material in a minimal number of steps. These approaches are often favored for their efficiency and atom economy.
Trifluoroacetic Anhydride-Mediated Fluorination of 4-Hydroxybenzoic Acid: Reaction Kinetics and Thermodynamics
The direct introduction of a trifluoromethyl group onto 4-hydroxybenzoic acid presents a significant challenge due to the presence of both activating (-OH) and deactivating (-COOH) groups. One potential, albeit less commonly documented, approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA). TFAA can serve as both a reagent and a solvent in fluorination reactions. wikipedia.orgtaylorandfrancis.com
The reaction would likely proceed through an initial acylation of the hydroxyl group by TFAA, forming a trifluoroacetate (B77799) ester. This serves to protect the hydroxyl group and modify the electronic properties of the aromatic ring. The subsequent trifluoromethylation is a complex process. The kinetics of fluorination reactions are often characterized by an induction period, followed by a significant increase in reaction rate, especially at elevated temperatures where the reaction may enter a combustion-like mode due to its exothermic nature. nih.govmdpi.com
Table 1: Key Kinetic and Thermodynamic Parameters in a Hypothetical Fluorination Reaction
| Parameter | Description | Expected Influence on Reaction |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Higher Ea would necessitate more forceful reaction conditions (e.g., higher temperature). |
| Enthalpy of Reaction (ΔH) | The overall heat change of the reaction. | A highly exothermic reaction requires careful temperature control to prevent runaway reactions. |
| Entropy of Reaction (ΔS) | The change in disorder of the system. | The formation of gaseous byproducts would lead to a positive ΔS, favoring the reaction at higher temperatures. |
| Gibbs Free Energy (ΔG) | The overall spontaneity of the reaction. | A negative ΔG is required for a spontaneous process. |
Electrophilic Aromatic Substitution Strategies for Trifluoromethyl Group Introduction: Regioselectivity and Catalyst Effects
A more common and well-established method for introducing a trifluoromethyl group onto an aromatic ring is through electrophilic aromatic substitution. The hydroxyl group of 4-hydroxybenzoic acid is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. This directing group competition influences the regioselectivity of the trifluoromethylation.
To achieve the desired 3-substitution pattern, the directing effect of the hydroxyl group must be effectively managed. This is often accomplished by protecting the hydroxyl group, for instance, as a methyl ether or an acetate (B1210297) ester, before the trifluoromethylation step.
Various electrophilic trifluoromethylating reagents have been developed, each with its own reactivity and catalyst requirements. These include hypervalent iodine reagents (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). The choice of catalyst is critical in tuning the reactivity of the electrophile and influencing the regioselectivity of the reaction. Lewis acids are commonly employed to enhance the electrophilicity of the trifluoromethylating agent.
Table 2: Common Catalysts and Their Effects in Electrophilic Trifluoromethylation
| Catalyst | Type | Role in Reaction | Impact on Regioselectivity |
| Boron trifluoride (BF₃) | Lewis Acid | Activates the trifluoromethylating reagent, increasing its electrophilicity. | Can influence the ortho/para/meta ratio by coordinating with functional groups on the substrate. |
| Copper(I) salts (e.g., CuI) | Transition Metal | Can facilitate the reaction through a radical pathway or by forming a reactive Cu-CF₃ species. | The ligand environment around the copper center can be tuned to control regioselectivity. |
| Zinc triflate (Zn(OTf)₂) | Lewis Acid | A milder Lewis acid that can promote the reaction under less harsh conditions. | May offer improved selectivity in complex substrates with multiple coordinating sites. |
The steric and electronic effects of the substituents on the aromatic ring, in conjunction with the nature of the catalyst and trifluoromethylating agent, collectively determine the final regiochemical outcome. mdpi.com
Hydroxylation at the Para Position Post-Trifluoromethylation: Control of Positional Isomerism
An alternative direct approach involves the introduction of the hydroxyl group after the trifluoromethylation of a benzoic acid precursor. For instance, starting with 3-(trifluoromethyl)benzoic acid, a subsequent hydroxylation step at the 4-position would yield the desired product. nih.gov
Aromatic hydroxylation can be achieved through various methods, including electrophilic hydroxylation and transition-metal-catalyzed C-H activation. However, controlling the regioselectivity of this step is a significant challenge. The trifluoromethyl group is a meta-director, while the carboxylic acid group is also a meta-director. This would direct incoming electrophiles to the 5-position, making the direct hydroxylation at the 4-position (para to the carboxylic acid) synthetically challenging.
One potential strategy to overcome this regiochemical preference is through a directed metalation-hydroxylation sequence. In this approach, the carboxylic acid group is used to direct a metalating agent (such as an organolithium reagent) to the ortho position (the 2- or 6-position). Subsequent reaction with an electrophilic oxygen source would then introduce the hydroxyl group. However, achieving para-hydroxylation through this method is not straightforward. More complex, multi-step sequences are often required to achieve the desired positional isomerism. rsc.org
Indirect Synthetic Routes and Building Block Utility
Indirect synthetic routes often involve the use of pre-functionalized starting materials or the transformation of a key intermediate into the final product. These methods can offer greater control over regioselectivity and functional group compatibility.
Utilization of 4-Hydroxy-3-(trifluoromethyl)benzoic Acid as a Key Intermediate in Multi-Step Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows for a wide range of chemical transformations.
For example, it can serve as a precursor in the synthesis of various heterocyclic compounds. The carboxylic acid can be converted to an amide, which can then participate in cyclization reactions. The hydroxyl group can be transformed into an ether or ester, providing a point of attachment for other molecular fragments. These multi-step syntheses often involve a series of protection, functional group interconversion, and bond-forming reactions to construct the target molecule. nih.govresearchgate.netresearchgate.net
Derivatization Strategies for Carboxylic Acid and Hydroxyl Groups: Esterification and Amide Synthesis
The carboxylic acid and hydroxyl groups of this compound are readily derivatized, which is a key aspect of its utility as a synthetic building block.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions or by using a coupling agent. For example, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 4-hydroxy-3-(trifluoromethyl)benzoate. 120.27.244nist.gov Similarly, the hydroxyl group can be esterified by reaction with an acyl chloride or an acid anhydride in the presence of a base.
Amide Synthesis: The formation of an amide bond from the carboxylic acid is a common transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. nih.govsciepub.com Alternatively, direct amidation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid-based catalysts. sciepub.comrsc.org The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, highlighting the versatility of this functional group transformation. nih.govescholarship.org
Table 3: Common Derivatization Reactions of this compound
| Functional Group | Reagent(s) | Product |
| Carboxylic Acid | Methanol, H₂SO₄ | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate |
| Carboxylic Acid | Thionyl chloride, then Benzylamine | N-Benzyl-4-hydroxy-3-(trifluoromethyl)benzamide |
| Hydroxyl Group | Acetic anhydride, Pyridine | 4-Acetoxy-3-(trifluoromethyl)benzoic acid |
| Hydroxyl Group | Methyl iodide, K₂CO₃ | 4-Methoxy-3-(trifluoromethyl)benzoic acid |
These derivatization strategies are fundamental to the incorporation of the this compound motif into a wide array of target molecules with diverse biological and material properties.
Esterification with Alkylated Acyl Chlorides for Liquid Crystal Precursors
The synthesis of liquid crystal precursors often involves the esterification of phenolic compounds with acyl chlorides to introduce long alkyl chains, which are crucial for inducing mesomorphic phases. In a typical synthesis, this compound can be reacted with various long-chain alkylated acyl chlorides (e.g., hexanoyl chloride, decanoyl chloride) to form the corresponding ester derivatives.
This reaction is generally carried out via a nucleophilic acyl substitution mechanism. The process typically involves an in-situ formation of a more reactive species through the use of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The activated acyl group is then readily attacked by the phenolic hydroxyl group of the benzoic acid derivative, leading to the formation of the ester linkage. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the hydroxyl group and the properties of the final liquid crystalline material. The general synthetic scheme is illustrated below:
Scheme 1: General pathway for the esterification of this compound with an alkylated acyl chloride.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Class |
| This compound | Alkylated Acyl Chloride (e.g., Decanoyl chloride) | DMAP/Triethylamine | Alkanoyloxy Benzoic Acid Derivatives |
This methodology allows for the systematic variation of the alkyl chain length, enabling fine-tuning of the thermal and phase behavior of the resulting liquid crystals. For instance, increasing the alkyl chain length generally decreases the melting point and enhances the tendency to form smectic phases over nematic phases. eurekalert.org
Amide Coupling for Active Pharmaceutical Ingredient Scaffolds
Amide bond formation is one of the most critical reactions in the pharmaceutical industry for the construction of Active Pharmaceutical Ingredients (APIs). numberanalytics.com The carboxylic acid moiety of this compound serves as a key handle for amide coupling reactions, allowing its incorporation into larger, more complex molecules with potential therapeutic applications. The fluorinated nature of the scaffold can enhance properties like metabolic stability and binding affinity. ossila.com
Direct condensation of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. numberanalytics.com Therefore, acid activation is required. This is commonly achieved using coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org This acyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide. These methods are fundamental in building peptide-like structures and other complex scaffolds for drug discovery. acs.org
| Coupling Method | Activating Agent | Intermediate | Key Feature |
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Widely used in peptide synthesis; circumvents harsh conditions. |
| Acyl Chloride Formation | SOCl₂, Oxalyl Chloride | Acyl Chloride | Traditional method, highly reactive intermediate. |
Specific Derivatization for Analytical Detection via Mass Spectrometry
The analysis of this compound by mass spectrometry (MS), particularly when coupled with gas chromatography (GC), often requires a derivatization step. researchgate.net The polar nature of the carboxylic acid and hydroxyl groups makes the compound non-volatile, leading to poor chromatographic peak shape and thermal decomposition in the GC inlet. researchgate.net Derivatization masks these polar functional groups, increasing volatility and thermal stability.
A common technique is trimethylsilylation, which involves reacting the analyte with a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This reagent replaces the active hydrogens on both the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether and TMS-ester are significantly more volatile and produce sharp, well-defined peaks in GC-MS analysis.
For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and improve sensitivity, especially for electrospray ionization (ESI). chemicalprocessing.commdpi.com While not always mandatory, tagging the molecule with a permanently charged or easily ionizable group can significantly improve detection limits.
| Analytical Method | Derivatization Technique | Reagent Example | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Trimethylsilylation | BSTFA | Increase volatility and thermal stability. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ionization Enhancement | Various tagging agents | Improve ESI efficiency and sensitivity. chemicalprocessing.commdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions for Substituted Benzoic Acid Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized aromatic compounds. These reactions can be applied to derivatives of this compound to introduce a wide range of substituents onto the aromatic ring, creating novel benzoic acid derivatives.
For these reactions to proceed, the aromatic ring typically needs to be functionalized with a leaving group, such as a halide (Br, I) or a triflate. A common precursor could be a halogenated version of this compound. Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can then be employed.
Recent advances have also focused on the direct C-H activation or the activation of C-F bonds. acs.org Given the presence of the trifluoromethyl group, palladium-catalyzed reactions involving C-F bond activation are particularly relevant, although challenging. nih.govontosight.ai These methods allow for the modification of the trifluoromethyl group itself or the substitution of other fluorine atoms on a polyfluorinated ring, providing access to complex structures that are otherwise difficult to synthesize. nih.govnumberanalytics.com
| Coupling Reaction | Reactants | Bond Formed |
| Suzuki Coupling | Aryl Halide + Organoboron Reagent | C-C |
| Heck Coupling | Aryl Halide + Alkene | C-C |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N |
Green Chemistry Approaches and Sustainable Synthesis Development
Exploration of Environmentally Benign Synthesis Protocols
The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. numberanalytics.com Green chemistry principles aim to mitigate these issues by developing more sustainable protocols. For fluorinated compounds, this includes the development of new, less hazardous fluorinating agents and the use of more benign reaction conditions. numberanalytics.com
Emerging trends in the green synthesis of fluorinated aromatics include:
Electrochemical Methods : These techniques can offer a sustainable alternative to traditional chemical synthesis, often being more efficient and avoiding the use of toxic reagents. numberanalytics.com
Enzymatic Synthesis : Biocatalytic platforms, for example using cytochrome P450 enzymes, are being developed to achieve selective fluorination under mild, aqueous conditions, representing a significant step towards artificial green synthesis of these compounds. nih.gov
Continuous-Flow Processing : Automated flow systems can improve safety, reduce waste, and allow for scalable synthesis. For instance, the introduction of trifluoromethyl groups onto heterocycles has been achieved efficiently using trifluoroacetic anhydride in a continuous-flow setup, which is a cheaper and more readily available CF₃ source. acs.org
Recycling and Recovery of Related Aromatic Compounds from Industrial Residues
The stability of the C-F bond makes many fluorinated compounds persistent in the environment, earning them the label of "forever chemicals." acs.org This persistence makes the recovery and recycling of fluorinated industrial byproducts both an environmental necessity and an economic opportunity.
While direct recycling of this compound from waste streams is not widely documented, broader strategies for managing fluorinated waste are under investigation:
Fluoride (B91410) Recovery from Wastewater : Technologies such as chemical coagulation, ion exchange, and membrane filtration are used to recover fluoride from industrial wastewater, which can originate from the manufacturing of electronics, glass, and aluminum. researchgate.net This recovered fluoride can potentially be reused as a chemical feedstock.
Upcycling of Waste Gases : A significant advancement involves utilizing fluoroform (HCF₃), a potent greenhouse gas and a byproduct of fluoropolymer manufacturing, as a C1 source for trifluoromethylation reactions. chemicalprocessing.com Researchers have developed methods to use this waste gas to create valuable trifluoromethylation reagents, some of which are themselves recyclable. nih.gov This approach directly converts a harmful industrial residue into a high-value chemical building block, epitomizing the principles of a circular economy. chemicalprocessing.comnih.gov
Advanced Applications in Materials Science
Fluorinated Polymers and Advanced Material Development
The incorporation of fluorine atoms into polymers is a well-established strategy for creating materials with exceptional properties. 4-hydroxy-3-(trifluoromethyl)benzoic acid serves as a specialized building block in this area, valued for its contribution to the stability and performance of the resulting polymers. nbinno.com
This compound is utilized as a versatile precursor and building block for creating more complex molecules with customized properties. nbinno.com Its dual functional groups—hydroxyl and carboxylic acid—allow it to be incorporated into polymer chains, such as polyesters or polyamides, through established polymerization reactions. As a fluorinated monomer, it is a key component in the synthesis of specialized polymers where high performance is a critical requirement. The trifluoromethyl group is a key feature that chemists leverage to design polymers with specific characteristics. nbinno.com
The trifluoromethyl (-CF₃) group is known for its high electronegativity and the strength of the carbon-fluorine bond. When this compound is integrated into a polymer structure, this group imparts significant enhancements to the material's stability. nbinno.com
Thermal Stability: The robust molecular structure, enhanced by the trifluoromethyl group, offers considerable stability, making materials suitable for processes that require thermal resilience. nbinno.com Materials derived from this compound are candidates for use as heat-resistant polymers. smolecule.com
Chemical Stability: The electron-withdrawing nature of the -CF₃ group can protect the polymer backbone from chemical attack, leading to materials with improved resistance to various solvents and corrosive agents.
The table below summarizes the key enhancements provided by the incorporation of this compound into polymer structures.
| Property Enhanced | Contributing Structural Feature | Resulting Material Characteristic |
| Thermal Stability | Trifluoromethyl Group (-CF₃) | Increased resistance to heat degradation |
| Chemical Stability | Strong Carbon-Fluorine Bonds | Improved resistance to chemicals and solvents |
Liquid Crystal Technology and Optical Materials
While fluorinated compounds are of significant interest in the development of liquid crystals and other optical materials, specific research detailing the use of this compound for the applications below was not found. The following sections are based on the potential applications for such a molecule in this field.
The synthesis of liquid crystals often involves molecules with a rigid core and flexible terminal chains. While this compound possesses a rigid phenyl core, and its functional groups are suitable for building larger molecules, no specific studies were identified that document its use in synthesizing smectic C liquid crystals. The trifluoromethyl group is a feature often used in liquid crystal design to modify properties like dielectric anisotropy and melting point.
The creation of optical vortex beam generators can be achieved through the self-assembly of specialized polymers into chiral or helical structures. Polyesters derived from chiral or specifically designed monomers can form such structures. Although this compound is a monomer used in polyester (B1180765) synthesis, there is no available research that connects polyesters made from this specific compound to the fabrication of optical vortex beam generators.
Computational Chemistry and in Silico Modeling
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For 4-hydroxy-3-(trifluoromethyl)benzoic acid, MD simulations could provide critical insights into its conformational flexibility. The molecule's rotational barriers around the C-C bond connecting the carboxylic acid group and the C-CF3 bond to the benzene (B151609) ring would be of particular interest. Understanding the preferred spatial arrangement of the hydroxyl, carboxyl, and trifluoromethyl groups is essential as it dictates how the molecule interacts with biological targets.
In the context of ligand-target interactions, MD simulations can model the binding of this compound to a protein's active site. Although specific studies on this compound are not readily found, research on similar small molecules demonstrates that MD can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of water molecules in mediating these interactions. Such simulations would be invaluable in rationalizing its mechanism of action if a biological target is identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by correlating molecular descriptors (physicochemical properties, topological indices, etc.) of a series of compounds with their experimentally determined biological activities.
For this compound, a QSAR study would typically involve a dataset of analogous benzoic acid derivatives with known biological efficacy, for instance, antimicrobial or enzyme inhibitory activity. nih.gov While a specific QSAR model for this exact compound is not documented in the provided search results, studies on p-hydroxy benzoic acid derivatives have shown that their antimicrobial activity is influenced by descriptors such as molecular connectivity indices and shape indices. nih.gov For this compound, key descriptors would likely include its lipophilicity (logP), electronic parameters (such as Hammett constants of the CF3 and OH groups), and steric properties. A validated QSAR model could then be used to predict the biological efficacy of this and other related compounds, guiding the design of more potent analogues.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Benzoic Acid Derivatives
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Affects membrane permeability and transport to the target site. |
| pKa | Acid dissociation constant | Influences the ionization state of the carboxylic acid at physiological pH, which is crucial for receptor interaction. |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can impact diffusion and binding affinity. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule | Relates to hydrogen bonding potential and permeability. |
| Hammett Constant (σ) | A measure of the electronic effect of a substituent | The strong electron-withdrawing nature of the CF3 group significantly impacts the electronic properties of the aromatic ring and the acidity of the phenolic and carboxylic protons. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of this compound.
Studies on similar molecules, like 2,6-bis(trifluoromethyl)benzoic acid and other substituted benzoic acids, have utilized DFT to determine optimized molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO and LUMO). dntb.gov.uamdpi.com For this compound, DFT calculations would likely show significant influence from the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the aromatic ring's electron density.
The HOMO-LUMO energy gap, a key parameter obtained from DFT, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. dntb.gov.ua
Table 2: Predicted Electronic Properties from DFT (based on similar compounds)
| Property | Description | Predicted Value/Characteristic for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively low due to the electron-withdrawing CF3 group. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the CF3 group, indicating a good electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate gap, suggesting a balance of stability and reactivity. |
| Dipole Moment | A measure of the net molecular polarity | A significant dipole moment is expected due to the polar substituents. |
| Mulliken Charges | Calculated partial charges on each atom | Negative charges are expected on the oxygen and fluorine atoms, and positive charges on the carbons attached to them. |
Prediction of Biological Activity using Computational Tools (e.g., PASS Software)
Computational tools like PASS (Prediction of Activity Spectra for Substances) are used to predict the biological activity spectrum of a substance based on its structural formula. The software compares the structure of the input molecule with a large database of known biologically active compounds to predict a wide range of pharmacological effects and mechanisms of action.
While a specific PASS prediction for this compound is not available in the search results, the methodology relies on identifying structural fragments that are associated with particular biological activities. The presence of the carboxylic acid, hydroxyl, and trifluoromethyl groups on a benzene ring would each contribute to the predicted activity spectrum. For instance, the hydroxybenzoic acid scaffold is common in compounds with anti-inflammatory and antiseptic properties. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and membrane permeability. A PASS analysis would provide probabilities for various activities, such as enzyme inhibition, receptor antagonism, or antimicrobial effects, which could then guide experimental testing.
Environmental Fate and Transformation Studies
Degradation Pathways and Transformation Products in Environmental Compartments
Understanding the degradation of 4-hydroxy-3-(trifluoromethyl)benzoic acid is crucial for predicting its environmental residence time and the formation of potential transformation products. Degradation can be initiated by biotic (microbial) or abiotic (photochemical) processes, with pathways varying significantly between soil and aquatic environments.
Direct studies on the soil photolysis and microbial degradation of this compound are limited. However, the fate of structurally similar compounds allows for an inferential understanding of its potential behavior in terrestrial ecosystems.
Soil Photolysis: The molecular structure of this compound contains chromophores that can absorb sunlight, suggesting that direct photolysis on soil surfaces is a possible degradation route. researchgate.net For related compounds, photolysis in soil has been shown to be influenced by soil pH and organic matter content, which can affect the compound's adsorption and light absorption. researchgate.net
Aerobic/Anaerobic Degradation: The biodegradation of fluorinated aromatic compounds in soil is highly dependent on the specific microbial communities present and the prevailing redox conditions.
Aerobic Pathways: Under aerobic conditions, microbial communities in activated sludge have demonstrated the ability to defluorinate certain short-chain fluorinated carboxylic acids, although this capability is highly structure-specific. sigmaaldrich.commdpi.com The degradation of aromatic compounds like benzoic acid typically proceeds via hydroxylation of the aromatic ring, followed by ring cleavage. epa.gov For this compound, microorganisms would first need to cleave the highly stable trifluoromethyl group, which generally requires specialized enzymatic machinery.
Anaerobic Pathways: Studies on monofluorobenzoate isomers have shown that degradation can occur under anaerobic denitrifying conditions, with stoichiometric release of fluoride (B91410). benthamdirect.comnih.gov However, these compounds were found to be recalcitrant under sulfate-reducing and methanogenic conditions. benthamdirect.comnih.gov This suggests that the anaerobic degradation of this compound in soil would be limited to specific microbial niches where nitrate (B79036) is available as an electron acceptor. The persistence of related compounds like 3-(trifluoromethyl)benzoic acid, an environmental transformation product of the herbicide flurtamone, further suggests that complete mineralization in soil may be a slow process. researchgate.net
In aquatic systems, photolysis is a primary degradation mechanism for aromatic compounds containing trifluoromethyl groups.
Aqueous Photolysis: Research on trifluoromethylphenols, which are structurally analogous to this compound, demonstrates that these compounds undergo photohydrolytic degradation when exposed to UV light. nih.govshimadzu.com This process can lead to the cleavage of the C-CF3 bond and the subsequent formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. nih.govshimadzu.comresearchgate.net
The rate of photolysis is strongly dependent on pH. researchgate.net For trifluoromethylphenols, the rate of direct photolysis is significantly faster at higher pH values (pH 10 > pH 7 > pH 5). researchgate.net This is attributed to the deprotonation of the phenol (B47542) group at higher pH, which alters the compound's light absorption properties and facilitates excitation. shimadzu.comresearchgate.net The degradation of 3-trifluoromethyl-4-nitrophenol (TFM), for instance, shows a half-life of 91.7 hours at pH 7, which decreases to 22 hours at pH 9, with corresponding TFA yields of 17.8% and 5.1%, respectively. nih.govshimadzu.com
| Condition | Rate Constant (h⁻¹) |
|---|---|
| pH 5 | 3.52 ± 0.07 |
| pH 7 | 26.4 ± 0.64 |
| pH 10 | 334.1 ± 93.45 |
Data adapted from a study on trifluoromethylphenol model compounds, illustrating the significant increase in photolysis rate with increasing pH. researchgate.net
Bioaccumulation Potential and Environmental Impact Assessment
There is a lack of specific studies on the bioaccumulation potential and a formal environmental impact assessment for this compound. However, general principles for short-chain fluorinated acids can provide an initial estimation.
Fluorinated alternatives to long-chain perfluoroalkyl acids (PFAAs), such as shorter-chain acids, are characterized by high environmental stability and mobility. nih.gov This implies a potential for widespread, low-level contamination of aquatic systems. nih.govtcvandenboer.ca While persistent, short-chain perfluorocarboxylic acids are generally considered to have a lower bioaccumulation potential than their long-chain counterparts. tcvandenboer.ca Their high water solubility and lower affinity for partitioning into fatty tissues contribute to this characteristic.
The primary environmental concern for compounds that degrade to form trifluoroacetic acid (TFA) relates to the properties of TFA itself. nih.gov TFA is extremely persistent, mobile in water, and accumulates in terminal sinks like salt lakes and oceans. nih.gov However, current environmental concentrations of TFA are not considered to pose a risk to human health or the environment. nih.gov A comprehensive environmental impact assessment for this compound would require specific ecotoxicological data, which is not currently available in the public domain.
Development of Analytical Methods for Trace Analysis in Environmental Matrices
The accurate quantification of this compound and its transformation products in complex environmental matrices like soil and water requires highly sensitive and selective analytical methods. Gas and liquid chromatography coupled with mass spectrometry are the primary techniques employed for this purpose.
Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. tcvandenboer.ca However, due to the low volatility of polar compounds like carboxylic acids, a derivatization step is typically required before GC/MS analysis. nih.gov This process converts the polar carboxyl group into a less polar, more volatile ester or anilide derivative. nih.gov
While less common than LC-MS/MS for fluorinated acid analysis, GC/MS offers high chromatographic resolution and is particularly useful for identifying unknown transformation products through library matching of mass spectra. nih.gov A related compound, 4-(Trifluoromethyl)benzoic acid, has been used as an internal standard in GC/MS methods, demonstrating the suitability of the technique for this class of compounds. The development of a robust GC/MS method for this compound would involve optimizing the derivatization reaction and the chromatographic conditions to achieve low detection limits and minimize matrix interference. nih.gov
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace analysis of fluorinated alkyl substances in environmental samples. sigmaaldrich.com It offers high sensitivity and specificity without the need for derivatization, allowing for the direct analysis of aqueous samples. shimadzu.comnih.gov
A validated LC-MS/MS method has been established for the simultaneous quantification of the drug Triflusal and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid, a close structural isomer of the target compound. nih.govresearchgate.net This method demonstrates the applicability of the technique for accurately measuring hydroxylated trifluoromethyl benzoic acids in complex matrices. nih.govresearchgate.net The method utilizes a C18 reversed-phase column for separation and electrospray ionization (ESI) in negative mode, which is highly effective for acidic compounds. nih.govresearchgate.net Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity and minimizing matrix effects. nih.gov Such methods can achieve limits of quantification in the low ng/mL to µg/mL range, making them suitable for environmental monitoring. nih.gov
| Parameter | Condition |
|---|---|
| Chromatographic Column | Dikma C18 |
| Mobile Phase | Acetonitrile / 4 mmol/L Ammonium (B1175870) Acetate (B1210297) with 0.3% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (HTB) | m/z 204.8 → 106.7 |
| Linear Range | 0.5 to 50 µg/mL |
Parameters from a validated method for 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), demonstrating a typical setup for LC-MS/MS analysis of this class of compounds. nih.gov
Future Research Directions and Translational Perspectives
Optimization of Synthetic Routes for Scalable Production
While 4-hydroxy-3-(trifluoromethyl)benzoic acid is available from commercial suppliers for research purposes, future translational applications will necessitate the development of optimized, scalable, and cost-effective synthetic routes. Current synthetic strategies for related fluorinated benzoic acids often involve multi-step processes that may not be suitable for industrial-scale production. Patents for similar compounds, such as 3-hydroxy-2,4,5-trifluorobenzoic acid and various other fluorinated benzoic acids, highlight methodologies like carboxylation of fluorophenols, hydrolysis of trifluoromethylated precursors, and Grignard reactions, which often face challenges in terms of cost, safety, and waste generation when scaled up google.comjustia.comgoogle.com.
Future research should focus on modern synthetic methodologies to overcome these limitations. Key areas for exploration include:
Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer significant advantages in safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, enabling the use of hazardous reagents more safely and often leading to higher yields and purity nih.govallfordrugs.comacs.org. The development of a telescoped, multi-step flow synthesis would be a significant advancement for producing this compound efficiently allfordrugs.com.
Catalyst Development: Investigating novel catalysts for key reaction steps, such as the trifluoromethylation or carboxylation of aromatic precursors, could dramatically improve efficiency. This includes exploring more sustainable and cost-effective metal catalysts or even metal-free catalytic systems google.comgoogle.comchemicalbook.com.
High-Throughput Experimentation (HTE): Employing HTE and machine learning algorithms can accelerate the optimization of reaction conditions. By systematically and rapidly screening multiple variables like solvents, catalysts, and temperatures, optimal conditions for maximizing yield and minimizing byproducts can be identified with significantly fewer experiments than traditional methods polimi.it.
A comparative analysis of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Continuous Flow Synthesis | Enhanced safety, improved heat/mass transfer, scalability, process intensification. nih.govpolimi.it | Reactor design, handling of solids/precipitates, process analytical technology (PAT) integration. | 2-(Trifluoromethyl)phenol, 4-Bromo-2-(trifluoromethyl)phenol |
| Novel Catalysis (e.g., Photocatalysis) | Mild reaction conditions, high selectivity, potential for novel reaction pathways. allfordrugs.com | Catalyst stability and cost, scalability of photochemical setups. | Substituted toluenes, benzaldehydes |
| Biocatalysis / Microbial Transformation | High selectivity, environmentally benign conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations, downstream processing. | Trifluoromethyl-substituted benzoic acids |
Deepening Understanding of Mechanism of Action in Biological Systems
Preliminary data indicates that this compound (also referred to as 4OTFB) acts as a ligand that binds to an inflammatory response receptor complex. This interaction has been shown to inhibit inflammation, potentially by suppressing the production of proinflammatory cytokines and reactive oxygen species (ROS) biosynth.com. One study identified a strong binding affinity for sew2871, a protein involved in regulating the inflammatory response biosynth.com.
However, a detailed molecular-level understanding of its mechanism of action is still lacking. Future research should aim to elucidate the precise biological pathways modulated by this compound. Key research questions include:
Target Identification and Validation: What are the primary molecular targets of this compound? Comprehensive screening against panels of receptors, enzymes, and ion channels is needed to identify its binding partners. Techniques like thermal shift assays, affinity chromatography, and computational docking studies can be employed nih.gov.
Signaling Pathway Analysis: Once targets are identified, downstream signaling pathways need to be investigated. For instance, if the anti-inflammatory activity is confirmed, studies should explore its effects on pathways like NF-κB, MAP kinase, and JAK-STAT.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound can help identify the key functional groups responsible for its biological activity. This can guide the design of more potent and selective molecules. The interaction of the related compound 4-hydroxybenzoic acid with human serum albumin (HSA) has been studied, suggesting that hydrogen bonds and Van der Waals forces are crucial for binding, a principle that likely extends to its trifluoromethylated analogue nih.govnih.gov.
| Research Area | Methodologies | Potential Outcomes | Reference Compound Insights |
|---|---|---|---|
| Primary Target Deconvolution | Affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), chemical proteomics. | Identification of specific protein binding partners. | Binds to an "inflammatory response receptor complex" like sew2871. biosynth.com |
| Pathway Analysis | Western blotting, qPCR, reporter gene assays, transcriptomics (RNA-Seq). | Elucidation of modulated signaling cascades (e.g., cytokine and ROS pathways). biosynth.com | Non-fluorinated 4-hydroxybenzoic acid shows anti-proliferative effects on leukemia cells. nih.govnih.gov |
| Binding Kinetics and Thermodynamics | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), fluorescence quenching. nih.gov | Quantification of binding affinity (KD), association/dissociation rates, and thermodynamic drivers. | Studies on 4-hydroxybenzoic acid binding to HSA show spontaneous interaction. nih.govnih.gov |
Exploration of Novel Applications in Emerging Technologies
The unique combination of functional groups in this compound makes it a promising candidate for applications in materials science and other emerging technologies. Research on structurally similar molecules provides a strong basis for exploring these avenues.
Liquid Crystals: Benzoic acid derivatives are fundamental building blocks for liquid crystals due to their rigid, rod-like structure. The introduction of a lateral trifluoromethyl group can significantly influence mesomorphic properties such as phase behavior and clearing points. A related isomer, 4-hydroxy-2-(trifluoromethyl)benzoic acid, is already used in the synthesis of smectic C liquid crystals ossila.com. Research is warranted to synthesize and characterize liquid crystalline materials derived from this compound, which could find use in advanced display technologies mdpi.comresearchgate.net.
High-Performance Polymers: The incorporation of fluorine atoms into polymers is known to enhance properties like thermal stability, chemical resistance, and hydrophobicity. Polyesters synthesized from 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into spherulite crystals suitable for fabricating optical vortex beam generators ossila.com. Similar applications could be explored for polymers derived from the 3-(trifluoromethyl) isomer, potentially leading to new materials for optics, electronics, and specialty coatings acs.org.
Pharmaceutical and Agrochemical Scaffolds: As a functionalized building block, this compound can serve as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group often enhances metabolic stability and bioavailability of drug candidates nih.govossila.com.
Comprehensive Ecotoxicological and Toxicological Profiling of Transformation Products
As with any chemical intended for widespread use, a thorough assessment of its environmental fate and toxicological profile is crucial. The stability of the C-F bond means that fluorinated compounds and their metabolites can be persistent in the environment hkmu.edu.hk.
Future research must address the ecotoxicological and toxicological profile of this compound and its potential transformation products. Key areas of investigation include:
Identification of Transformation Products: Studies are needed to identify the products formed through biotic (microbial degradation) and abiotic (e.g., photolysis) pathways. Research on related compounds like trifluoromethyl-substituted phenols shows that photolysis in aqueous environments can lead to a variety of fluorinated byproducts acs.orgacs.org. Techniques combining 19F-NMR with mass spectrometry are powerful tools for tracking the fate of fluorine during degradation processes acs.org.
Ecotoxicity Assessment: The toxicity of the parent compound and its primary degradation products should be evaluated in relevant environmental models. This includes assessing effects on aquatic organisms (e.g., algae, daphnia, fish) and soil microorganisms. The degradation of fluorinated pesticides often results in metabolites that can be as or more toxic than the parent compound acs.org.
Mammalian Metabolism and Toxicity: Investigating the metabolic fate in mammalian systems is essential to predict potential human health effects. For other substituted benzoic acids, primary metabolic routes include glucuronidation and glycine (B1666218) conjugation. It is critical to determine if the metabolism of this compound leads to the formation of reactive or toxic metabolites, such as fluorinated phenols, which are known endocrine disruptors hhearprogram.org.
| Research Focus | Analytical Techniques | Key Questions to Address | Insights from Related Compounds |
|---|---|---|---|
| Photodegradation Pathways | HPLC, LC-TOF-MS, 19F-NMR. acs.orgresearchgate.net | What are the major photolytic byproducts in aqueous systems? Does defluorination occur? | Photolysis of trifluoromethylphenols can lead to the formation of trifluoroacetic acid (TFA) and other persistent fluorinated products. acs.orgacs.org |
| Biodegradation | Microbial culture studies, soil microcosm experiments, metabolic pathway analysis. | Is the compound biodegradable? What are the microbial metabolites? | Many organofluorine compounds are highly resistant to degradation, leading to environmental accumulation. scholaris.ca |
| Aquatic Toxicity | Standardized OECD tests on algae, daphnia, and fish. | What are the acute and chronic toxicity levels (EC50, LC50) for key aquatic species? | Environmental phenols are often endocrine disruptors with potential reproductive effects in aquatic life. hhearprogram.org |
| Mammalian Metabolism | In vivo (rodent) and in vitro (liver microsomes) studies. | What are the major phase I and phase II metabolites? Is there potential for bioaccumulation? | Trifluoromethyl benzoic acids are known to undergo phase II conjugation reactions (glucuronidation, glycine conjugation). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
